molecular formula C8H7ClF2O B3069655 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol CAS No. 1380202-39-0

2-(2-Chloro-phenyl)-2,2-difluoro-ethanol

Cat. No. B3069655
CAS RN: 1380202-39-0
M. Wt: 192.59 g/mol
InChI Key: RBFOBWKGRFPAQH-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-2,2-difluoro-ethanol, also known as 2-chlorophenyl-2,2-difluoroethanol (CPDFE) is a synthetic compound with a wide range of applications in scientific research. CPDFE is a colorless liquid with a molecular weight of 212.11 g/mol and a boiling point of 161°C. It is used as a reagent in organic synthesis and has been studied for its potential uses in medicinal chemistry, drug delivery, and nanotechnology.

Scientific Research Applications

CPDFE has been studied for its potential applications in medicinal chemistry, drug delivery, and nanotechnology. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a building block in the synthesis of pharmaceuticals. It has also been used as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of organic molecules. In addition, CPDFE has been studied for its potential use in the development of new drugs and drug delivery systems.

Mechanism of Action

CPDFE acts as a proton donor, donating a proton to a substrate molecule. This protonation activates the substrate molecule, allowing it to react with other molecules or undergo a reaction. The protonation of the substrate molecule is facilitated by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
CPDFE has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, CPDFE has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. CPDFE has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. Finally, CPDFE has been found to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

CPDFE has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, CPDFE is toxic and must be handled with care. It can also be explosive and must be stored in a cool, dry place.

Future Directions

CPDFE has potential applications in the development of new drugs and drug delivery systems. It could be used as a prodrug to deliver drugs to specific sites in the body, or it could be used to form drug-target complexes. In addition, CPDFE could be used as a ligand in the synthesis of metal complexes, which could be used to form new drug delivery systems. Finally, CPDFE could be used as a building block in the synthesis of novel pharmaceuticals.

properties

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFOBWKGRFPAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292358
Record name 2-Chloro-β,β-difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-phenyl)-2,2-difluoro-ethanol

CAS RN

1380202-39-0
Record name 2-Chloro-β,β-difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380202-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-β,β-difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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